molecular formula C15H24BrN3O4 B13768022 (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) CAS No. 66941-37-5

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)

Cat. No.: B13768022
CAS No.: 66941-37-5
M. Wt: 390.27 g/mol
InChI Key: VHFDMRCMOKLCJR-UHFFFAOYSA-M
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Description

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is a quaternary ammonium compound with a molecular formula of C15-H24-N3-O4.Br and a molecular weight of 390.33 . This compound is known for its unique chemical structure, which includes both phenolic and carbamate functional groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) typically involves the reaction of (3,5-dihydroxyphenyl)trimethylammonium bromide with dimethylcarbamate under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. This compound also interacts with enzymes, inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is unique due to its combination of phenolic and carbamate groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

66941-37-5

Molecular Formula

C15H24BrN3O4

Molecular Weight

390.27 g/mol

IUPAC Name

[3,5-bis(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C15H24N3O4.BrH/c1-16(2)14(19)21-12-8-11(18(5,6)7)9-13(10-12)22-15(20)17(3)4;/h8-10H,1-7H3;1H/q+1;/p-1

InChI Key

VHFDMRCMOKLCJR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-]

Origin of Product

United States

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